molecular formula C7H15NO B12439380 3-(Diethylamino)propanal CAS No. 89855-08-3

3-(Diethylamino)propanal

Katalognummer: B12439380
CAS-Nummer: 89855-08-3
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: HAJLVDIUJBRYPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Diethylamino)propanal is an organic compound with the molecular formula C7H15NO. It is a derivative of propanal where the hydrogen atom on the third carbon is replaced by a diethylamino group. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Diethylamino)propanal can be synthesized through several methods. One common method involves the reaction of diethylamine with 3-chloropropanal under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethylamine displaces the chlorine atom on the propanal.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving diethylamine and 3-chloropropanal. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diethylamino)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(Diethylamino)propanoic acid.

    Reduction: Reduction of this compound can yield 3-(Diethylamino)propanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Diethylamino)propanoic acid.

    Reduction: 3-(Diethylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Diethylamino)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Diethylamino)propanal involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Diethylamino)propanol: A similar compound where the aldehyde group is reduced to an alcohol.

    3-(Diethylamino)propanoic acid: An oxidized form of 3-(Diethylamino)propanal.

    3-(Diethylamino)propyl chloride: A halogenated derivative of this compound.

Uniqueness

This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

89855-08-3

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

3-(diethylamino)propanal

InChI

InChI=1S/C7H15NO/c1-3-8(4-2)6-5-7-9/h7H,3-6H2,1-2H3

InChI-Schlüssel

HAJLVDIUJBRYPV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.